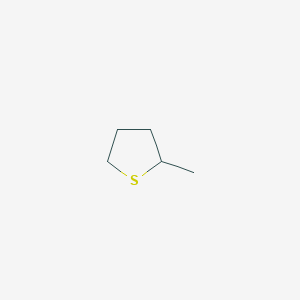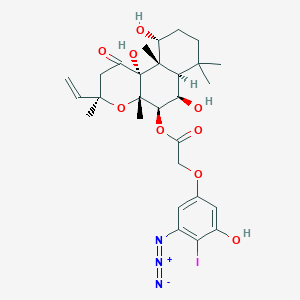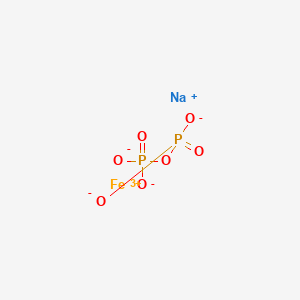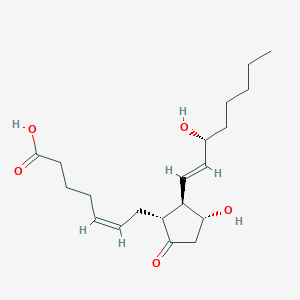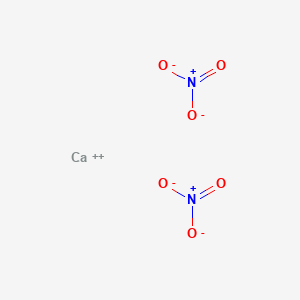
硝酸カルシウム
概要
説明
Calcium nitrate, also known as Norwegian saltpeter, is a chemical compound with the formula Ca(NO3)2. It contains calcium and nitrate ions and is a colorless solid . It is an oxidizing agent that absorbs water from the air . It is usually found as a tetrahydrate compound Ca(NO3)2.4H2O .
Synthesis Analysis
Calcium nitrate is synthesized through the reaction of calcium hydroxide and ammonium nitrate solution . It can also be manufactured by reacting calcium carbonate (usually as limestone) with nitric acid .Molecular Structure Analysis
Calcium Nitrate has an ionic structure, with the calcium ion (Ca²⁺) surrounded by six oxygen atoms in an octahedral arrangement . The NO3- ion is also present in the crystal lattice, with each oxygen atom of the NO3- ion forming a coordinate bond with the Ca+2 ion .Chemical Reactions Analysis
When calcium carbonate, usually known as limestone, is treated with nitric acid, calcium nitrate is formed . Calcium nitrate is also formed when an ammonium nitrate solution is mixed with a calcium hydroxide solution .Physical And Chemical Properties Analysis
Calcium nitrate is a colorless salt that is highly soluble in water and absorbs moisture from the atmosphere . It usually exists as a tetrahydrate form, represented as Ca(NO3)2.4H2O . Upon heating, calcium nitrate decomposes to release nitrogen dioxide and oxygen .科学的研究の応用
堆積物修復
硝酸カルシウムは、原位置堆積物修復に使用されてきた . これは、還元されたSとFeを酸化型に変換することができ、酸化されたFeによる可動性Pの吸着につながる . この方法は、比較的低コストで生物群集への毒性も低いことから、原位置堆積物修復で最も広く使用されている方法の1つとなった .
農業における種無しバーベリー
硝酸カルシウムは農業、特に種無しバーベリーの栽培に使用されてきた . 硝酸カルシウムの葉面散布は、対照区と比較してバーベリー果実の質的および量的特性を大幅に改善した .
土壌酸性度改善
硝酸カルシウムは土壌酸性度を改善するために使用できる . その効果は、NO3-の吸収とOH-の放出に十分な根の成長に依存する .
硝酸シグナル
硝酸カルシウムは硝酸シグナルに役割を果たす . 硝酸処理に応答して、細胞内カルシウムが急速かつ一時的に増加することが観察されている .
セメント性能
作用機序
Target of Action
Calcium nitrate primarily targets the soil and plants where it is applied . In plants, it plays a crucial role in nutrient transport , assimilation , and adaptive growth responses . It also targets the sediment-water interface in aquatic environments, improving the redox condition .
Mode of Action
Calcium nitrate interacts with its targets by providing calcium and nitrate ions . The calcium ion accelerates the formation of calcium hydroxide, thus precipitating and setting in concrete . In plants, nitrate-triggered calcium signatures play critical roles in primary nitrate responses . In aquatic environments, calcium nitrate improves the redox condition, temporarily reducing phosphorus in the overlaying water .
Biochemical Pathways
Calcium nitrate affects several biochemical pathways. In plants, it triggers cytosolic-nuclear calcium signaling and dynamic protein phosphorylation via diverse mechanisms in the primary nitrate response . It also plays a role in the metabolism of sulfates in wastewater systems .
Pharmacokinetics
This solubility facilitates its distribution in the environment and its uptake by plants .
Result of Action
The action of calcium nitrate results in several effects. In concrete, it accelerates setting . In plants, it controls nutrient transport and growth responses . In wastewater systems, it prevents the formation of hydrogen sulfide by stopping the metabolism for sulfates . In aquatic environments, it can control the release of phosphorus from contaminated sediment .
Action Environment
The action, efficacy, and stability of calcium nitrate are influenced by various environmental factors. For instance, it can help acidify alkaline soils, making them more suitable for growing acid-loving plants . In aquatic environments, its effectiveness in controlling phosphorus release depends on the specific conditions of the sediment-water interface .
Safety and Hazards
将来の方向性
Calcium nitrate’s versatility makes it essential in several industries, most notably in agriculture, wastewater treatment, and construction . In agriculture, it is used as a fertilizer due to its rich content of readily available nitrate-nitrogen and water-soluble calcium . In wastewater treatment facilities, calcium nitrate is employed as a source of nitrogen to control odor . In the construction industry, it acts as a set accelerator in concrete, reducing the setting time and making the process more efficient .
生化学分析
Biochemical Properties
Calcium nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that calcium nitrate can interact with proteins like calmodulin and calcium-dependent protein kinases, playing a crucial role in the regulation of plant mineral nutrition .
Cellular Effects
Calcium nitrate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, in plants, calcium nitrate is involved in the regulation of root and shoot development, germination, and its own transport and assimilation .
Molecular Mechanism
The mechanism of action of calcium nitrate at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, calcium nitrate can trigger calcium signatures and activate certain protein kinases, influencing the primary nitrate response in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium nitrate change over time. For example, in a study on the setting and strength evolution of Portland cement pastes, calcium nitrate acted as a setting accelerator but had relatively little beneficial effect on the long-term development of mechanical resistances .
Dosage Effects in Animal Models
The effects of calcium nitrate vary with different dosages in animal models. For instance, in a study on feedlot cattle, high supplementary nitrogen in the form of calcium nitrate was associated with significantly reduced feed intake, reduced average daily gain, and reduced carcass weight .
Metabolic Pathways
Calcium nitrate is involved in several metabolic pathways. For example, in plants, calcium nitrate is involved in the regulation of mineral elements through calcium signaling .
Transport and Distribution
Calcium nitrate is transported and distributed within cells and tissues. In plants, calcium nitrate can be transported via the High-Affinity Transport System (HATS) and the Low-Affinity Transport System (LATS) to balance the distribution of these ions between organs .
Subcellular Localization
The subcellular localization of calcium nitrate and its effects on activity or function are crucial. In plants, calcium deposits were abundant in the cell walls and intercellular spaces at the early dormant stage but were enriched in the cytosol and nucleus before dormancy release .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Calcium nitrate can be achieved through a double displacement reaction between Calcium carbonate and Nitric acid.", "Starting Materials": [ "Calcium carbonate", "Nitric acid", "Distilled water" ], "Reaction": [ "Prepare a 0.1 M solution of Nitric acid by mixing 6.5 mL of concentrated Nitric acid with 500 mL of distilled water.", "Add 5 g of Calcium carbonate to the Nitric acid solution and stir until the Calcium carbonate dissolves completely.", "Heat the solution to 60-70°C and continue stirring until all the Carbon dioxide gas is released.", "Filter the solution to remove any insoluble impurities.", "Cool the solution to room temperature and allow it to crystallize.", "Collect the crystals by filtration and wash them with cold distilled water.", "Dry the crystals in an oven at 80°C for 2 hours to obtain Calcium nitrate." ] } | |
CAS番号 |
10124-37-5 |
分子式 |
CaHNO3 |
分子量 |
103.09 g/mol |
IUPAC名 |
calcium;dinitrate |
InChI |
InChI=1S/Ca.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChIキー |
WLQXPAUZYVXSNE-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |
正規SMILES |
[N+](=O)(O)[O-].[Ca] |
Color/Form |
Deliquescent granules White, cubic crystals White mass |
密度 |
2.5 at 64.4 °F (USCG, 1999) 2.5 @ 25 °C /Tetrahydrate/ 2.50 g/cm³ |
melting_point |
1042 °F (USCG, 1999) About 560 °C 560 °C |
その他のCAS番号 |
10124-37-5 |
物理的記述 |
Calcium nitrate appears as white to light gray granular solid. May be either the anhydrous compound or the tetrahydrate. Used in fertilizers, explosives and pyrotechnics. DryPowder, Liquid; Liquid; OtherSolid; PelletsLargeCrystals, Liquid COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |
ピクトグラム |
Oxidizer; Corrosive; Irritant |
溶解性 |
Very sol in water; freely sol in methanol, ethanol, acetone; almost insol in concn nitric acid SOL IN ANHYD AMMONIA; IN ALCOHOL 14 G/100 CC @ 15 °C Soluble in acetone; insoluble in ethanol Solubility in water, g/100ml: 121.2 |
同義語 |
calcium nitrate calcium nitrate tetrahydrate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

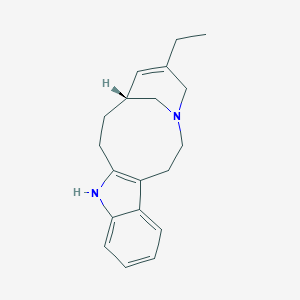

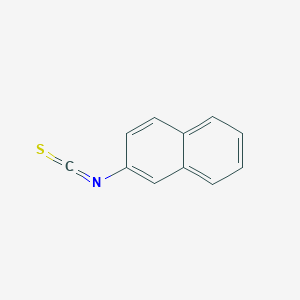
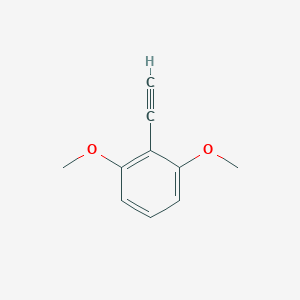
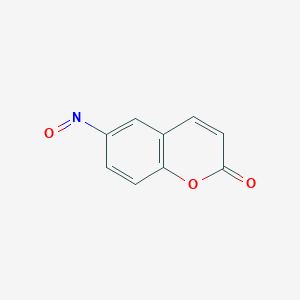

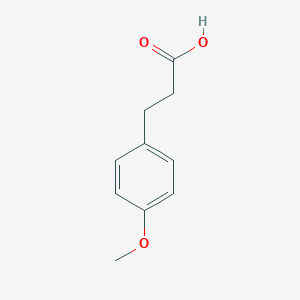
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
